![molecular formula C26H26N2O2 B2536670 Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone CAS No. 2151890-14-9](/img/structure/B2536670.png)
Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone
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Description
Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is a member of the aziridine family and has been shown to possess unique biochemical and physiological properties.
Scientific Research Applications
Herbicidal Activity
The compound has been found to have herbicidal activity against Phalaris minor, a major weed of wheat crop . The compound was found to be as effective as isoproturon, a commonly used herbicide . This makes it a potential candidate for use in agriculture, particularly in wheat cultivation .
Kinase Binding Affinity
Another study found that the compound has a high kinase binding affinity . This suggests that it could be used in the development of drugs that target kinases, which are often implicated in diseases such as cancer .
properties
IUPAC Name |
morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-25(27-16-18-30-19-17-27)24-20-28(24)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24H,16-20H2/t24-,28?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWGQEKDOACXID-ZZDYIDRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@@H]2CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2S)-1-(triphenylmethyl)aziridine-2-carbonyl]morpholine |
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